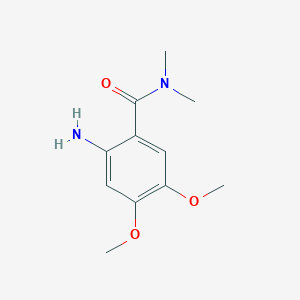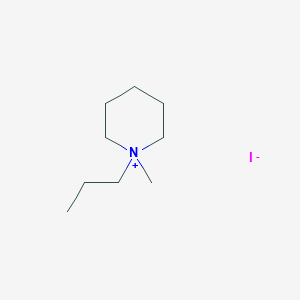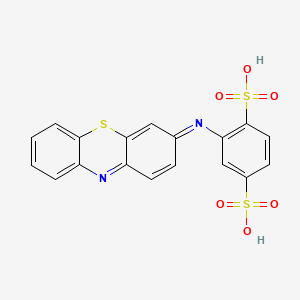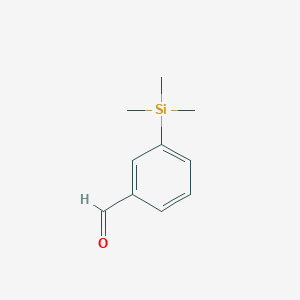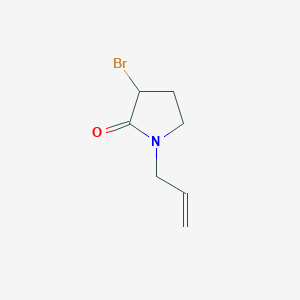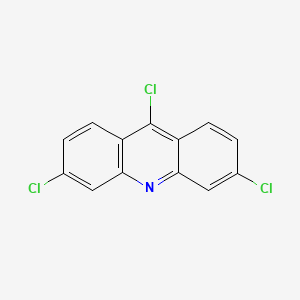
Acridine, 3,6,9-trichloro-
Descripción general
Descripción
Acridine, 3,6,9-trichloro- is a heterocyclic compound with an acridine core substituted at positions 3, 6, and 9 by chlorine atoms. The acridine framework consists of three planar aromatic rings, each containing a nitrogen atom. It has been actively researched due to its potential as a therapeutic agent for various disorders, including cancer, Alzheimer’s disease, and bacterial/protozoal infections .
Synthesis Analysis
The synthetic methods for preparing acridine derivatives involve various steps. Researchers have focused on scaffold advancements and modifications to enhance their pharmacological and industrial applications. Notably, acriflavine and proflavine, which share an acridine-3,6-diamine structural component, were among the first potent antibacterial agents. These derivatives intercalate into double-stranded DNA, affecting biological processes involving DNA and related enzymes .
Molecular Structure Analysis
The molecular structure of Acridine, 3,6,9-trichloro- features three chlorine atoms attached to the acridine core at positions 3, 6, and 9. Its planar aromatic rings facilitate intercalation into DNA, a crucial aspect of its biological activity .
Chemical Reactions Analysis
The chemical reactivity of acridine derivatives involves their interactions with DNA, enzymes, and other biomolecules. Charge transfer and π-stacking interactions drive intercalation, leading to unwinding of the DNA helix. Researchers continue to explore novel synthetic approaches to modify acridine scaffolds and optimize their biological effects .
Mecanismo De Acción
The primary mode of action for acridine compounds, including Acridine, 3,6,9-trichloro- , is DNA intercalation. By inserting between base pairs in the DNA double helix, they disrupt DNA replication, transcription, and repair processes. Investigating their function in cancer treatment remains critical, and combining acridine medications with DNA repair protein inhibitors shows promise .
Propiedades
IUPAC Name |
3,6,9-trichloroacridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3N/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKPYOJTYOIQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C3C=C(C=CC3=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B3246490.png)
![(2-Azabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B3246502.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid](/img/structure/B3246510.png)
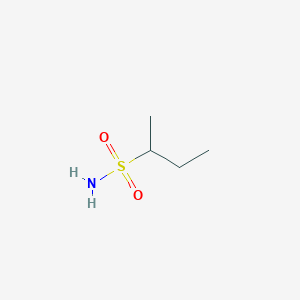
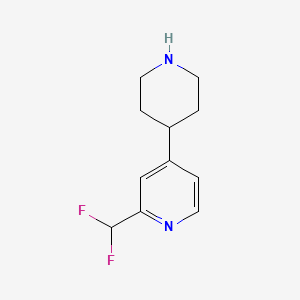
![Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate](/img/structure/B3246526.png)


